3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C17H14ClNOS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Chlorination: The benzothiophene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiophene is reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene amines.
Scientific Research Applications
3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the 4-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
544456-03-3 |
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Molecular Formula |
C17H14ClNOS |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-11-6-8-12(9-7-11)10-19-17(20)16-15(18)13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
IVUAFMVKUWYEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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